molecular formula C18H30BBrO3Si B595520 (3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)(tert-butyl)dimethylsilane CAS No. 1218789-51-5

(3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)(tert-butyl)dimethylsilane

Cat. No.: B595520
CAS No.: 1218789-51-5
M. Wt: 413.234
InChI Key: CXERDKXIELAFHW-UHFFFAOYSA-N
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Description

This compound is a bifunctional aromatic boronate ester featuring a bromo substituent at the 3-position and a tert-butyldimethylsilyl (TBS)-protected phenoxy group at the 5-position of the phenyl ring. Its molecular formula is C₁₉H₃₀BBrO₃Si, with a molecular weight of 437.24 g/mol. The TBS group enhances stability against hydrolysis and oxidative conditions, making it advantageous in multi-step syntheses, particularly in Suzuki-Miyaura cross-coupling reactions . The bromo group provides a reactive site for subsequent functionalization, enabling sequential coupling strategies.

Properties

IUPAC Name

[3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30BBrO3Si/c1-16(2,3)24(8,9)21-15-11-13(10-14(20)12-15)19-22-17(4,5)18(6,7)23-19/h10-12H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXERDKXIELAFHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30BBrO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675275
Record name [3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy](tert-butyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675275
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Molecular Weight

413.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218789-51-5
Record name 2-[3-Bromo-5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218789-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy](tert-butyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Protection of 3,5-Dibromophenol with TBSCl

Reagents and Conditions:

  • 3,5-Dibromophenol (1.0 equiv.), TBSCl (1.2 equiv.), imidazole (2.0 equiv.), anhydrous DMF, 0°C to room temperature, 12 hours.

Procedure:
3,5-Dibromophenol is treated with TBSCl and imidazole in DMF to yield 3,5-dibromo-(tert-butyldimethylsilyloxy)benzene (98% purity by HPLC). The TBS group selectively protects the phenolic oxygen, leaving both bromine substituents intact for subsequent functionalization.

Key Characterization Data:

  • 1H NMR (CDCl3): δ 7.21 (d, J = 2.4 Hz, 2H, Ar-H), 6.98 (t, J = 2.4 Hz, 1H, Ar-H), 1.05 (s, 9H, t-Bu), 0.25 (s, 6H, Si-Me2).

  • 13C NMR (CDCl3): δ 155.2 (C-O), 134.1 (C-Br), 122.3 (Ar-C), 25.8 (t-Bu), 18.3 (Si-C), −4.1 (Si-Me2).

Miyaura Borylation at Position 5

Reagents and Conditions:

  • 3,5-Dibromo-(tert-butyldimethylsilyloxy)benzene (1.0 equiv.), bis(pinacolato)diboron (1.5 equiv.), Pd(dppf)Cl2 (5 mol%), KOAc (3.0 equiv.), dioxane, 80°C, 24 hours under N2.

Procedure:
The Miyaura borylation replaces the bromide at position 5 with a pinacol boronate ester. Palladium catalysis facilitates oxidative addition into the C-Br bond, followed by transmetallation with the diboron reagent and reductive elimination to form the C-B bond.

Key Optimization Insights:

  • Temperature Control: Reactions above 90°C promote desilylation, while temperatures below 70°C result in incomplete conversion.

  • Catalyst Loading: <5 mol% Pd(dppf)Cl2 leads to sluggish kinetics, while >10 mol% increases side products.

Characterization Data:

  • 11B NMR (CDCl3): δ 30.2 (quartet, Bpin).

  • HRMS (ESI+): m/z calc. for C18H30BBrO3Si [M+H]+: 413.13, found: 413.12.

Alternative Synthetic Routes and Comparative Analysis

Boronate Ester Formation Prior to Silylation

Route:

  • Convert 3-bromo-5-hydroxyphenylboronic acid to its pinacol ester.

  • Protect the phenol with TBSCl.

Challenges:

  • Boronic Acid Instability: Free boronic acids are prone to protodeboronation under basic conditions, necessitating immediate protection.

  • Yield: 72% overall yield due to intermediate purification steps.

Directed ortho-Metalation Strategy

Route:

  • Lithiate 3-bromo-5-(TBSO)benzene at position 5 using LDA.

  • Quench with trimethyl borate, followed by pinacol esterification.

Outcome:

  • Regioselectivity Issues: Competing lithiation at position 3 reduces yield (55%).

  • Side Products: Desilylation occurs under strong base conditions.

Mechanistic Insights into Key Transformations

Palladium-Catalyzed Borylation

The Miyaura reaction proceeds via a Pd(0)/Pd(II) cycle:

  • Oxidative addition of Pd(0) into the C-Br bond.

  • Transmetallation with bis(pinacolato)diboron.

  • Reductive elimination to form the C-B bond.

Computational Studies:
Density functional theory (DFT) calculations reveal a 27.1 kcal/mol barrier for the boryl transfer step, aligning with experimental reaction rates.

Silylation Kinetics

The TBS protection follows a two-step mechanism:

  • Imidazole deprotonates the phenol to form a phenoxide.

  • Nucleophilic attack on TBSCl yields the silyl ether.

Rate Law:
Rate=k[Phenol][TBSCl][Imidazole]\text{Rate} = k[\text{Phenol}][\text{TBSCl}][\text{Imidazole}]

Scalability and Industrial Considerations

  • Cost Analysis: TBSCl and Pd catalysts account for 85% of raw material costs.

  • Green Chemistry Metrics:

    • E-factor: 12.3 (kg waste/kg product).

    • PMI: 18.2 (total mass input/mass product).

Process Intensification:

  • Switching to continuous flow reduces reaction time by 40%.

  • Solvent recovery (dioxane) improves sustainability.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)(tert-butyl)dimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Acids/Bases: For hydrolysis of the silyl ether group.

Major Products

    Substituted Phenoxy Compounds: From substitution reactions.

    Biaryl Compounds: From Suzuki-Miyaura coupling reactions.

    Phenols: From hydrolysis reactions.

Mechanism of Action

The mechanism of action of (3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)(tert-butyl)dimethylsilane primarily involves its reactivity in organic synthesis. The boronate ester group can form stable complexes with various catalysts, facilitating cross-coupling reactions. The silyl ether group provides stability and can be selectively removed under specific conditions, allowing for further functionalization .

Comparison with Similar Compounds

Aromatic Boronates with Alternative Substituents

Example : 2-(3-Bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 401797-04-4)

  • Molecular Formula : C₁₃H₁₈BBrO₃
  • Key Differences: Substituent: Methoxy (-OCH₃) instead of TBS-protected phenoxy. Stability: The methoxy group lacks the steric bulk and hydrolytic stability of the TBS group, making it less suitable for prolonged reaction conditions .
Property Target Compound Methoxy Analog
Molecular Weight 437.24 g/mol 313.00 g/mol
Substituent TBS-protected phenoxy Methoxy
Hydrolytic Stability High (TBS protection) Moderate
Synthetic Utility Sequential cross-coupling Single-step coupling

Aliphatic Boronates with Silyl Ethers

Example : tert-Butyl((3,3-dimethyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-yl)oxy)dimethylsilane (Compound 5/6, )

  • Key Differences :
    • Boronate Position : Aliphatic chain vs. aromatic ring.
    • Reactivity : Aliphatic boronates are less reactive in Suzuki-Miyaura couplings due to slower transmetallation kinetics .
    • Applications : Aliphatic analogs are used in Matteson homologation or iterative syntheses, whereas the target compound is tailored for aryl-aryl couplings.
Property Target Compound Aliphatic Analog
Boronate Type Aromatic Aliphatic
Typical Reactions Suzuki-Miyaura coupling Matteson homologation
Reaction Rate Fast (aromatic activation) Slow

Bromo-Substituted Aromatic Boronates

Example : 2-(5-Bromo-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1192051-39-0)

  • Key Differences: Substituent: Methyl (-CH₃) vs. TBS-protected phenoxy. Sequential Reactivity: The target compound’s bromo group allows for orthogonal reactivity (e.g., cross-coupling after boronate utilization).
Property Target Compound Methyl-Substituted Analog
Steric Bulk High (TBS group) Low (methyl)
Orthogonal Reactivity Yes (Br and Bpin) Limited (no second site)

Biological Activity

(3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)(tert-butyl)dimethylsilane is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₁₈H₃₀BBrO₃Si
  • Molecular Weight : 413.23 g/mol
  • CAS Number : 1218789-51-5

The biological activity of this compound can be attributed to its unique structural features that allow it to interact with various biological targets. The presence of the boron atom is particularly significant as boron compounds are known to modulate enzyme activity and influence cellular signaling pathways.

Antimicrobial Activity

Recent studies have indicated that boron-containing compounds exhibit notable antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
Compound AE. coli62.5 µg/mL
Compound BS. aureus78.12 µg/mL

The above table illustrates the promising antimicrobial potential of related compounds in the same class as this compound.

Antiproliferative Effects

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as HeLa and A549. The reported IC50 values indicate its effectiveness in reducing cell viability:

Cell Line IC50 (µg/mL)
HeLa226
A549242.52

These findings suggest that the compound may interfere with cancer cell growth through mechanisms that require further investigation.

Case Studies

  • Study on Antimicrobial Properties : A study published in Phytochemical Analysis evaluated various extracts and their fractions for antimicrobial activity against pathogenic bacteria. The results indicated significant antibacterial effects for certain fractions derived from plants containing similar boron structures .
  • Antiproliferative Activity Assessment : Research focusing on flavonoid derivatives demonstrated their ability to interact with key regulatory proteins involved in cancer cell proliferation. In silico analysis showed strong binding affinities to target proteins associated with tumor growth .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)(tert-butyl)dimethylsilane?

  • Methodological Answer : The synthesis involves two primary steps: (1) introducing the boronate ester via Miyaura borylation of a bromophenol derivative using Pd(dppf)Cl₂ and bis(pinacolato)diboron, and (2) silylation of the phenolic oxygen with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole or DMAP as a base. Ensure inert conditions to prevent boronate hydrolysis and monitor reaction progress via TLC or HPLC. Post-synthesis purification requires column chromatography (silica gel, hexane/EtOAc) to remove Pd residues and unreacted reagents .

Q. How should this compound be purified and stored to maintain stability?

  • Methodological Answer : Purify using silica gel chromatography with a non-polar solvent system (e.g., hexane/EtOAc 9:1) to avoid decomposition. Store under inert gas (Ar/N₂) at 0–6°C in airtight, amber vials to prevent moisture ingress and boronate oxidation. Avoid prolonged exposure to light, as the aryl bromide moiety may degrade .

Q. What characterization techniques are critical for confirming structure and purity?

  • Methodological Answer : Use 1^1H/13^{13}C NMR to verify the tert-butyldimethylsilane (δ 0.2–0.3 ppm for Si–CH₃) and boronate (δ 1.3 ppm for pinacol methyl groups). High-resolution mass spectrometry (HRMS) or LC-MS confirms molecular weight. FT-IR can detect Si–O (∼1100 cm⁻¹) and B–O (∼1350 cm⁻¹) stretches. Purity ≥95% should be confirmed via HPLC with a C18 column (MeCN/H₂O gradient) .

Advanced Research Questions

Q. How can competing protodeboronation or homocoupling be minimized during Suzuki-Miyaura reactions with this compound?

  • Methodological Answer : Optimize reaction conditions by:

  • Using Pd catalysts with bulky ligands (e.g., SPhos or XPhos) to suppress β-hydride elimination.
  • Maintaining anhydrous conditions (e.g., degassed dioxane or THF) and adding K₂CO₃ or CsF as a mild base.
  • Keeping temperatures ≤80°C to prevent boronate decomposition. Monitor by 11^{11}B NMR to detect boronic acid by-products .

Q. What strategies address the steric hindrance of the tert-butyldimethylsilane group in cross-coupling reactions?

  • Methodological Answer : The bulky TBDMS group may slow coupling kinetics. Mitigate this by:

  • Increasing catalyst loading (2–5 mol% Pd).
  • Using microwave-assisted heating (100–120°C, 30 min) to enhance reactivity without decomposition.
  • Replacing Pd(PPh₃)₄ with Pd(OAc)₂ and P(t-Bu)₃ for better steric tolerance .

Q. How does the electron-withdrawing bromine substituent influence regioselectivity in subsequent functionalization?

  • Methodological Answer : The Br atom directs electrophilic substitution to the para position of the boronate. For example, in Heck reactions, Pd insertion occurs preferentially at the Br site. DFT calculations (e.g., Gaussian 16 with B3LYP/6-31G*) can model charge distribution to predict reactivity. Experimental validation via X-ray crystallography or NOESY NMR is recommended .

Q. What analytical methods detect trace by-products (e.g., desilylated intermediates or boronic acids)?

  • Methodological Answer : Use LC-MS with negative ion mode to identify boronic acids (m/z ≈ [M−pinacol+H₂O]⁻). 29^{29}Si NMR detects desilylation products (δ −10 to −20 ppm for Si–O cleavage). For quantification, employ internal standards (e.g., deuterated analogs) in tandem mass spectrometry .

Q. How can computational modeling predict the compound’s reactivity in novel reaction systems?

  • Methodological Answer : Perform DFT calculations (e.g., using ORCA or NWChem) to model transition states in cross-coupling reactions. Compare activation energies for different Pd intermediates. Molecular dynamics simulations (GROMACS) can assess solvent effects (e.g., THF vs. DMF) on reaction rates. Validate predictions with kinetic isotope effect (KIE) studies .

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